N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The benzothiazole and furan rings are then coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while nucleophilic substitution at the chlorophenyl group may yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-5-phenylfuran-2-carboxamide: Lacks the chlorine substituent on the phenyl ring.
N-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)furan-2-carboxamide: Has the chlorine substituent at a different position on the phenyl ring.
Uniqueness
The presence of the chlorine substituent at the 3-position of the phenyl ring in N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide may confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-5-3-4-11(10-12)14-8-9-15(23-14)17(22)21-18-20-13-6-1-2-7-16(13)24-18/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZKXCEKFBTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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